molecular formula C10H12FNO B12959167 4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-amine

4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-amine

Cat. No.: B12959167
M. Wt: 181.21 g/mol
InChI Key: KXUGEFPDWYNXKK-UHFFFAOYSA-N
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Description

4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-amine is a chemical compound with the molecular formula C10H12FNO. It is a derivative of indane, a bicyclic hydrocarbon, and features both fluorine and methoxy functional groups.

Preparation Methods

The synthesis of 4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-amine typically involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities .

Chemical Reactions Analysis

4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other functional groups.

Scientific Research Applications

4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, including modulation of neurotransmitter release and inhibition of specific enzymatic pathways .

Comparison with Similar Compounds

4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

4-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12FNO/c1-13-9-5-3-6-7(10(9)11)2-4-8(6)12/h3,5,8H,2,4,12H2,1H3

InChI Key

KXUGEFPDWYNXKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(CC2)N)F

Origin of Product

United States

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